molecular formula C9H11N3 B3043876 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 945023-34-7

1,6-Dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B3043876
CAS No.: 945023-34-7
M. Wt: 161.2 g/mol
InChI Key: HAVNSURHLFNUTB-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused benzene and imidazole ring with two methyl groups at positions 1 and 6, and an amine group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. For example, the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and solvents that are compatible with large-scale production is also common .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole nitrogen.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the imidazole nitrogen .

Scientific Research Applications

1,6-Dimethyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound without the methyl groups.

    2-Methyl-1H-benzimidazole: A similar compound with a single methyl group at position 2.

    5,6-Dimethyl-1H-benzimidazole: A compound with methyl groups at positions 5 and 6.

Uniqueness

1,6-Dimethyl-1H-benzo[d]imidazol-2-amine is unique due to the specific positioning of the methyl groups and the amine group, which can influence its chemical reactivity and biological activity. The presence of these substituents can enhance its interaction with molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

1,6-dimethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12(2)9(10)11-7/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVNSURHLFNUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289660
Record name 1,6-Dimethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945023-34-7
Record name 1,6-Dimethyl-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945023-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dimethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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